[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Description
The compound [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is a highly functionalized tetracyclic molecule characterized by its complex oxygenated framework. Its structure includes multiple acetyloxy and hydroxyl groups, a benzoate ester, and a 2-hydroxypropan-2-yl substituent, all embedded within a rigid oxatetracyclic core. Structural determination of such molecules typically relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
[16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGQOGNFFVNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Formation
The tetracyclic scaffold arises from cyclization of GGPP catalyzed by taxadiene synthase, forming taxa-4(20),11(12)-diene. Subsequent oxidation by cytochrome P450 enzymes introduces hydroxyl groups at C5, C9, and C10. In Taxus wallichiana, hydroxylation at C13 is a key divergence point, leading to species-specific metabolites.
Esterification and Acetylation
Late-stage modifications include acetylation of hydroxyl groups at C10 and C16 by acetyltransferases. The benzoate group at C2 is introduced via esterification with benzoyl-CoA, a process enhanced in cell cultures under methyl jasmonate elicitation.
Chemical Synthesis Strategies
Two-Phase Taxane Synthesis
The two-phase approach, demonstrated for Taxuyunnanine D, is adaptable to the target compound:
- Phase 1 (Oxidation and Functionalization):
- Phase 2 (Cyclization and Protection):
Benzoate Ester Installation
The C2 benzoate is introduced via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). A patent by CN111909044A details analogous esterification of ethanolamine derivatives, emphasizing anhydrous conditions to prevent hydrolysis.
Key Intermediate Preparation
Taxadiene Derivative Synthesis
Benzoylation at C2
- Reagents: Benzoyl chloride, EDC, DMAP, CH₂Cl₂, 0°C → RT.
- Challenges: Competing acetyl migration requires kinetic control (T < 10°C).
Functionalization and Protecting Group Management
Hydroxypropan-2-yl Installation
The C3 substituent is introduced via Prins cyclization using 2-propanol and BF₃·OEt₂. Stereoselectivity is achieved through chelation control.
Acetyl Group Stability
Acetyloxy groups at C10 and C16 are prone to transesterification. A patent by CN111909044A recommends using proton-sponge bases (e.g., 1,8-bis(dimethylamino)naphthalene) to scavenge HCl during acetylations, minimizing side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Absolute configuration confirmation relies on anomalous dispersion methods, as applied to related taxane intermediates.
Chemical Reactions Analysis
Types of Reactions
[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution of the acetyloxy groups can produce derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential bioactivity. Its multiple hydroxy and acetyloxy groups may interact with biological targets, leading to various biological effects .
Medicine
In medicine, [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and undergo redox reactions, thereby modulating the activity of its targets .
Comparison with Similar Compounds
[(2S,3S,5S,8R,9R,10S,11S,13R,16S)-5,8,9,16-Tetraacetyloxy-2-benzoyloxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] Benzoate
This analogue (PubChem entry, 2004) shares the oxatetracyclic backbone but differs in acetyloxy group placement (positions 5, 8, 9, 16 vs. 16, 10 in the target compound) and stereochemistry.
12,15-Dimethyl-8-oxatetracyclo[8.8.0.02,7.011,16]-octadeca-1(18),2,4,6,11(16),12,14-heptaen-10-ol
This compound (Tam et al., 2019) features a larger tetracyclic system with aromatic rings and fewer oxygen substituents. The absence of acetyloxy groups reduces polarity, likely decreasing solubility in polar solvents compared to the target compound .
(3S,10R,11R,13S)-10-Ethyl-11-hydroxy-13-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-15-oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-en-14-one
This analogue incorporates an azide group and a fused oxolane ring, introducing nitrogen into the framework. The presence of a ketone (5-oxooxolan) may increase reactivity toward nucleophiles, a feature absent in the acetyloxy-rich target compound .
Functional Group Analysis
Research Findings
- Structural Rigidity : The oxatetracyclic core imposes conformational constraints, reducing rotational freedom compared to smaller spiro compounds (e.g., ’s spiro[4.5]decane derivatives) . This rigidity could influence binding specificity in biological targets.
- Solubility and Bioavailability: The target compound’s hydroxyl and acetyloxy groups balance lipophilicity and hydrophilicity, suggesting intermediate solubility in DMSO or ethanol. This contrasts with the highly lipophilic tetraacetyloxy analogue and the polar 4-azatetracyclic compound .
- Reactivity : The benzoate ester is prone to enzymatic hydrolysis, a property shared with ester-containing pharmaceuticals. The 2-hydroxypropan-2-yl group may participate in hydrogen bonding, affecting crystallinity .
Q & A
Q. What are the critical steps for synthesizing this tetracyclic benzoate derivative, and how are intermediates characterized?
Methodological Answer: The synthesis involves multi-step protocols, often starting with functionalized spirocyclic precursors. Key steps include:
- Acetylation and benzoylation to protect hydroxyl groups, as seen in analogous taxane derivatives (e.g., tert-butyl and acetyloxy groups in ).
- Ring-closing reactions using catalysts like TFA/Et3SiH () or DCC/DMAP () to form the oxatetracyclic core.
- Purification via column chromatography () and crystallization ().
Intermediates are characterized by: - NMR and MS for structural confirmation (e.g., spiro compound verification in ).
- Elemental analysis to validate purity (e.g., C, H, N, S, Cl ratios in ).
- Melting point determination ().
Q. How is the stereochemical configuration of the compound validated?
Methodological Answer: Stereochemistry is resolved using:
- X-ray crystallography (if crystalline derivatives are available) to confirm spatial arrangements of hydroxyl, acetyloxy, and methyl groups.
- NOESY/ROESY NMR to detect through-space proton interactions, critical for assigning axial/equatorial substituents in the tetracyclic scaffold ().
- Comparative analysis with structurally related compounds (e.g., taxane derivatives in ) to infer stereochemical trends.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
Methodological Answer: Contradictions (e.g., unexpected IR carbonyl stretches or NMR splitting patterns) require:
- Multi-technique validation : Cross-checking NMR, MS, and X-ray data ().
- Computational modeling : DFT calculations to predict vibrational spectra (IR) or chemical shifts (NMR) for comparison with experimental data.
- Controlled degradation studies : Hydrolysis of acetyloxy/benzoate groups to isolate fragments for independent analysis (e.g., ’s protocol for imidazoline derivatives).
Q. What strategies optimize the regioselectivity of hydroxyl group acetylation in polyhydroxy precursors?
Methodological Answer: Regioselectivity is controlled via:
- Protecting group strategies : Use of bulky silyl ethers (e.g., triethylsilyl in ) to shield specific hydroxyl groups during acetylation.
- pH-dependent reactions : Selective acetylation under mild acidic/basic conditions (e.g., NaOH in dioxane/water for selective deprotection in ).
- Catalyst tuning : DMAP or pyridine to enhance reactivity at sterically accessible sites ().
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
- HPLC-MS monitoring : Tracking degradation products (e.g., benzoic acid or acetyloxy cleavage fragments) over time ().
- Kinetic modeling : Calculating degradation rate constants (k) and half-lives (t1/2) to predict shelf-life.
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina to simulate binding to HDACs () or taxane-binding sites ().
- MD simulations : Assessing binding stability over 100+ ns trajectories (e.g., for phenothiazine derivatives in ).
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with bioactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
